Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Br2NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
It is suggested that similar compounds may exert their effects through interactions with the active site of their target enzymes .
Result of Action
Similar compounds have been reported to have potential antitumor effects .
Biochemical Analysis
Biochemical Properties
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. The inhibition of AChE by this compound leads to an accumulation of acetylcholine, which can affect neurotransmission and various physiological processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes and proteins involved in neurotransmission . Additionally, this compound can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, its interaction with acetylcholinesterase can alter the levels of acetylcholine, thereby affecting neuronal communication and potentially leading to neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the acetylcholinesterase enzyme . By binding to the active site of AChE, this compound inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound may also interact with other biomolecules, influencing various cellular pathways and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and other physiological disturbances . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter regulation. The compound interacts with acetylcholinesterase, affecting the hydrolysis of acetylcholine into choline and acetic acid . This interaction can influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, influencing its overall activity and effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the bromination of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Bromination: The starting material is treated with bromine in acetic acid.
Isolation: The product, this compound, is isolated and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: The non-brominated parent compound.
Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate: A mono-brominated derivative.
Ethyl 8-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another mono-brominated derivative.
Uniqueness
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of two bromine atoms at positions 6 and 8 on the quinoline ring. This dual bromination can significantly alter the compound’s chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts .
Properties
IUPAC Name |
ethyl 6,8-dibromo-2-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-4-6-3-7(13)5-9(14)10(6)15-11(8)16/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHSUUUNALIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2NC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191556 | |
Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-14-0 | |
Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860787-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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